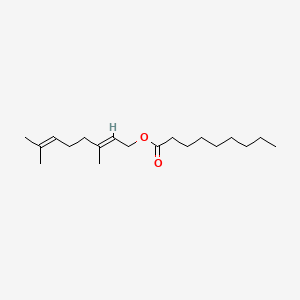
3-chloro-N-cyclooctylpropanamide
Overview
Description
3-chloro-N-cyclooctylpropanamide is a chemical compound with the CAS Number: 543711-67-7. It has a molecular weight of 217.74 . The IUPAC name for this compound is 3-chloro-N-cyclooctylpropanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-cyclooctylpropanamide is 1S/C11H20ClNO/c12-9-8-11(14)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
3-chloro-N-cyclooctylpropanamide is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis, crystal structure analysis, and spectral investigations of related compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of chemical substances. For instance, a study by Demir et al. (2016) detailed the synthesis and characterization of a compound with chlorophenyl and propanamide components, using X-ray diffraction and spectral methods. This research underscores the critical role of detailed chemical analysis in the development and application of new compounds (Demir et al., 2016).
Chemical Building Blocks
Compounds with chloropropionyl components serve as versatile chemical building blocks in the synthesis of various products. Movsisyan et al. (2018) developed a continuous flow method for the production of 3-Chloropropionyl chloride, demonstrating its application in the synthesis of pharmaceuticals, adhesives, and herbicides. This study exemplifies the importance of efficient production methods for chemical precursors in industrial applications (Movsisyan et al., 2018).
Catalysis and Chemical Reactions
Research on catalysis and chemical reactions involving related compounds shows the potential for developing new synthetic methods and materials. A study by Wang et al. (2011) on the hydrogenation of phenol derivatives over a Pd@carbon nitride catalyst illustrates the development of catalysts for efficient chemical transformations, which could be relevant to the applications of "3-chloro-N-cyclooctylpropanamide" in similar reactions (Wang et al., 2011).
Biocatalysis
The use of biocatalysis for the asymmetric reduction of related compounds has been explored, indicating the potential for environmentally friendly and efficient synthesis of chiral molecules. Xu et al. (2015) demonstrated the use of deep eutectic solvents to improve the biocatalytic reduction of 3-chloropropiophenone, highlighting the role of biocatalysis in sustainable chemical synthesis (Xu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-cyclooctylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c12-9-8-11(14)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKIERAKKRNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408765 | |
| Record name | 3-chloro-N-cyclooctylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclooctylpropanamide | |
CAS RN |
543711-67-7 | |
| Record name | 3-chloro-N-cyclooctylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




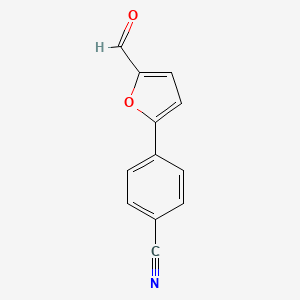

![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
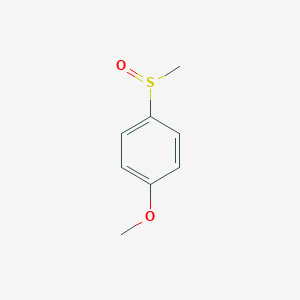
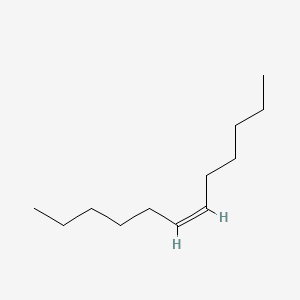



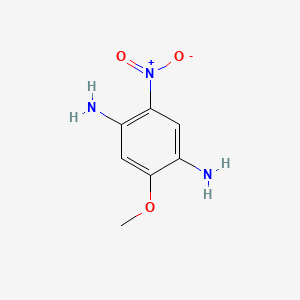
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
